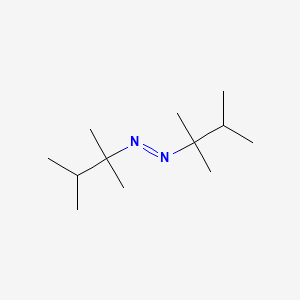
(E)-Bis(2,3-dimethylbutan-2-yl)diazene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-Bis(2,3-dimethylbutan-2-yl)diazene is an organic compound characterized by the presence of a diazene group (N=N) flanked by two 2,3-dimethylbutan-2-yl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Bis(2,3-dimethylbutan-2-yl)diazene typically involves the reaction of 2,3-dimethylbutan-2-ylamine with nitrous acid. The reaction proceeds through the formation of a diazonium salt intermediate, which subsequently undergoes coupling to form the diazene compound. The reaction conditions generally include:
-
Formation of Diazonium Salt
- React 2,3-dimethylbutan-2-ylamine with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C).
- The reaction produces the diazonium salt intermediate.
-
Coupling Reaction
- The diazonium salt is then treated with a reducing agent such as sodium sulfite (Na2SO3) to form the this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and crystallization to obtain the final product.
化学反应分析
Types of Reactions
(E)-Bis(2,3-dimethylbutan-2-yl)diazene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Reduction of the diazene group can yield the corresponding amine.
Substitution: The diazene group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be employed.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted diazene derivatives.
科学研究应用
(E)-Bis(2,3-dimethylbutan-2-yl)diazene has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (E)-Bis(2,3-dimethylbutan-2-yl)diazene involves its interaction with molecular targets and pathways. The diazene group can undergo redox reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
相似化合物的比较
Similar Compounds
Azobenzene: Contains a diazene group flanked by phenyl groups.
Dimethylazobenzene: Similar structure but with methyl groups attached to the phenyl rings.
Di-tert-butylazobenzene: Contains tert-butyl groups instead of 2,3-dimethylbutan-2-yl groups.
Uniqueness
(E)-Bis(2,3-dimethylbutan-2-yl)diazene is unique due to the presence of the 2,3-dimethylbutan-2-yl groups, which impart distinct steric and electronic properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
属性
CAS 编号 |
52406-57-2 |
|---|---|
分子式 |
C12H26N2 |
分子量 |
198.35 g/mol |
IUPAC 名称 |
bis(2,3-dimethylbutan-2-yl)diazene |
InChI |
InChI=1S/C12H26N2/c1-9(2)11(5,6)13-14-12(7,8)10(3)4/h9-10H,1-8H3 |
InChI 键 |
RYQCEARGGAZJGN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C)(C)N=NC(C)(C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)acetamide](/img/structure/B14637505.png)
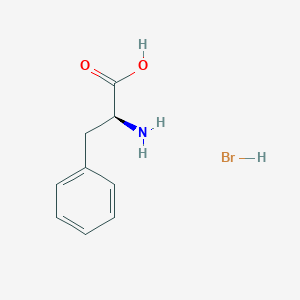


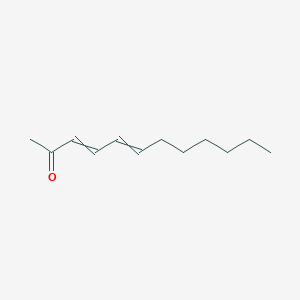
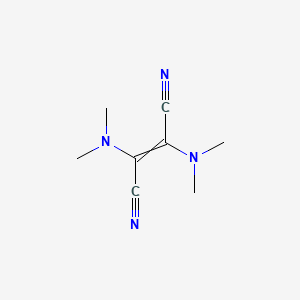
![9,10-Di([1,1'-biphenyl]-2-yl)anthracene](/img/structure/B14637542.png)
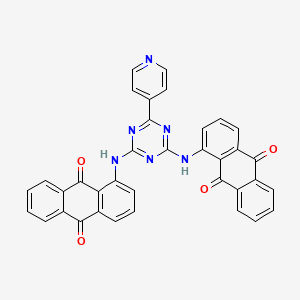
![Oxirane, [(pentabromophenoxy)methyl]-](/img/structure/B14637555.png)

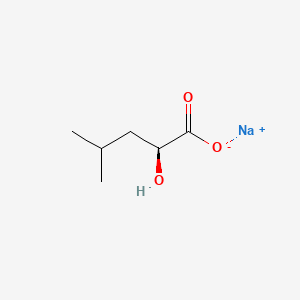

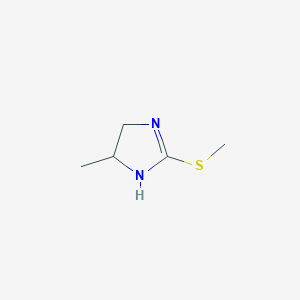
methanethione](/img/structure/B14637600.png)
